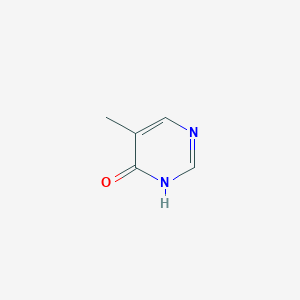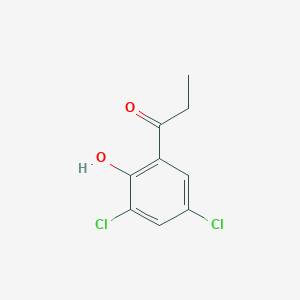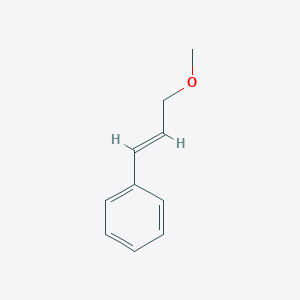
(3-Methoxy-1-propenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-1-propenyl)benzene, also known as isoeugenol, is an organic compound that belongs to the phenylpropene class of chemicals. It is commonly found in various plants such as basil, nutmeg, and clove. Isoeugenol has been widely studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
Mécanisme D'action
The mechanism of action of (3-Methoxy-1-propenyl)benzene is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Isoeugenol has been shown to inhibit the activation of these pathways, leading to reduced inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Isoeugenol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Isoeugenol has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Isoeugenol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily stored. However, (3-Methoxy-1-propenyl)benzene has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and may interfere with some experiments.
Orientations Futures
There are several future directions for the study of (3-Methoxy-1-propenyl)benzene. One potential area of research is the development of (3-Methoxy-1-propenyl)benzene-based drugs for the treatment of various inflammatory diseases. Another area of research is the investigation of the potential anticancer properties of (3-Methoxy-1-propenyl)benzene. It has been shown to inhibit the growth of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methoxy-1-propenyl)benzene and its potential therapeutic applications.
Méthodes De Synthèse
Isoeugenol can be synthesized through several methods, including the reaction of eugenol with potassium hydroxide or sodium hydroxide, and the reaction of eugenol with acetic anhydride or acetyl chloride. The most common method of synthesis is the reaction of eugenol with potassium hydroxide, which yields (3-Methoxy-1-propenyl)benzene and water.
Applications De Recherche Scientifique
Isoeugenol has been studied extensively for its potential therapeutic properties. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Isoeugenol has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in animal models, making it a potential therapeutic agent for various inflammatory diseases.
Propriétés
Numéro CAS |
16277-67-1 |
|---|---|
Nom du produit |
(3-Methoxy-1-propenyl)benzene |
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
[(E)-3-methoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |
Clé InChI |
XOURNDFHPYLQDJ-VMPITWQZSA-N |
SMILES isomérique |
COC/C=C/C1=CC=CC=C1 |
SMILES |
COCC=CC1=CC=CC=C1 |
SMILES canonique |
COCC=CC1=CC=CC=C1 |
Autres numéros CAS |
16277-67-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
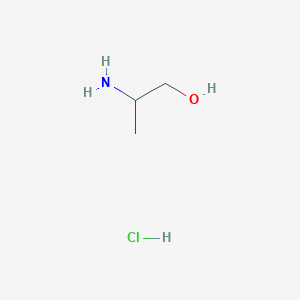
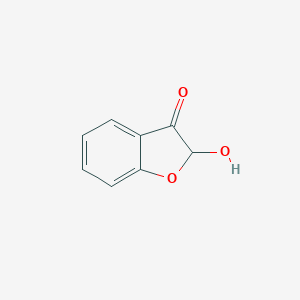
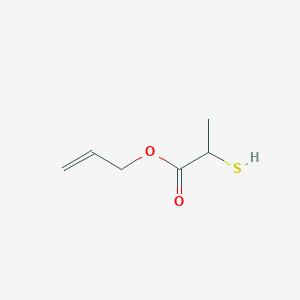
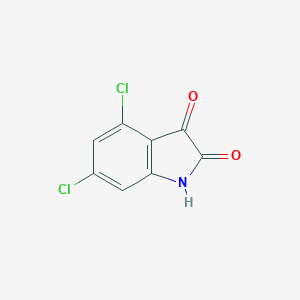
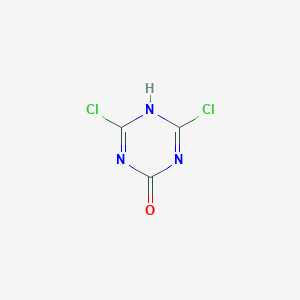
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

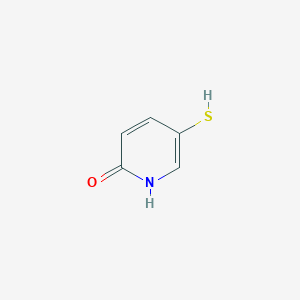
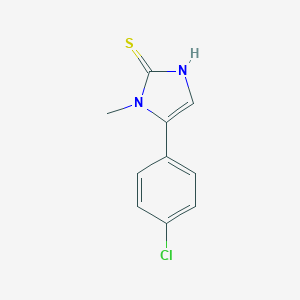
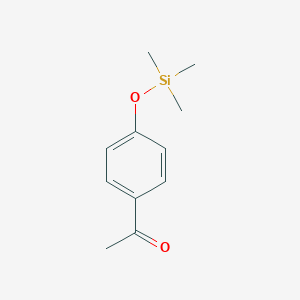
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
